molecular formula C13H20N2O3S2 B4853457 N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4853457
M. Wt: 316.4 g/mol
InChI Key: SVSHMBQWGBHZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as NITPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has a number of biochemical and physiological effects. For example, N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the formation of new blood vessels that are necessary for tumor growth. Additionally, N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to be relatively non-toxic and well-tolerated in animal models. Additionally, N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of future directions for research on N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of interest is in understanding its mechanism of action more fully, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration of N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide for different therapeutic applications. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in humans.

Scientific Research Applications

N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of application is in cancer research, where N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has shown to inhibit the growth and proliferation of cancer cells. Additionally, N-isopropyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for its anti-inflammatory properties.

properties

IUPAC Name

N-propan-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-10(2)14-13(16)11-5-7-15(8-6-11)20(17,18)12-4-3-9-19-12/h3-4,9-11H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHMBQWGBHZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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